2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one
Description
This compound features a phenylacetophenone core substituted with a thioether-linked 2,3-dihydroxypropyl group. The dihydroxypropyl moiety likely enhances solubility and hydrogen-bonding capacity compared to simpler thioether substituents.
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H14O3S/c12-6-10(13)7-15-8-11(14)9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |
InChI Key |
WVIZSINEAUUFTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one typically involves the reaction of 2,3-dihydroxypropyl thiol with 1-phenylethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one exerts its effects involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The thioether linkage allows the compound to interact with sulfur-containing amino acids, further influencing its biological activity. These interactions can affect various pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Heterocyclic vs. In contrast, the cyclohexyl-substituted compound (C₁₄H₁₈OS) lacks aromatic heterocycles, resulting in lower polarity and liquid physical state .
Solubility and Reactivity : The dihydroxypropylthio group in the target compound is expected to improve aqueous solubility compared to phenylthio or trifluoromethyl substituents, which are more hydrophobic .
Synthetic Yields : Heterocyclic derivatives (e.g., imidazole-oxadiazole) are synthesized in higher yields (76%) compared to aliphatic analogs (52.4%), likely due to stabilized intermediates in cyclization reactions .
Limitations:
No direct evidence exists for the synthesis of the dihydroxypropylthio derivative. However, analogous thioether syntheses suggest that protecting the diol group during reaction with phenacyl bromide may be necessary to avoid side reactions.
Biological Activity
The compound 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one is a thioether derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a phenylethanone core with a thioether linkage and a dihydroxypropyl substituent, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that thioether compounds can scavenge free radicals effectively, leading to reduced cellular damage and improved cell viability in vitro .
Anticancer Activity
Recent investigations into the anticancer potential of thioether derivatives have revealed promising results. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating substantial cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, which is facilitated by the activation of caspases and the disruption of mitochondrial membrane potential .
Antimicrobial Effects
The antimicrobial properties of thioether compounds are well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi. The proposed mechanism includes the disruption of microbial cell membranes and inhibition of essential metabolic pathways . Specific studies have highlighted the effectiveness of related compounds against multidrug-resistant strains, underscoring their therapeutic potential in infectious diseases .
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant potential of several thioether derivatives, researchers employed DPPH radical scavenging assays. The results indicated that this compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid, suggesting its efficacy in reducing oxidative stress in cellular models .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and HeLa). The compound demonstrated significant dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range. Flow cytometry analysis revealed that treated cells underwent apoptosis, characterized by increased annexin V staining and DNA fragmentation .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are effective for producing 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one, and how can yield be optimized?
Methodological Answer: The compound can be synthesized via S-alkylation reactions using thiol precursors. For example:
- S-Alkylation Protocol : React 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-bromoacetophenone in DMF using cesium carbonate as a base. This method achieves moderate yields by minimizing side reactions through controlled stoichiometry (1:1.5 molar ratio of thiol to alkylating agent) .
- Reductive Approaches : Sodium borohydride (NaBH₄) can reduce ketone intermediates to secondary alcohols, though over-reduction must be avoided by monitoring reaction time and temperature (e.g., 0–5°C, 2–4 hours) .
Optimization Tips : - Vary solvents (DMF, THF, or acetonitrile) to improve solubility.
- Test bases (Cs₂CO₃, K₂CO₃) for enhanced reaction efficiency.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H and ¹³C NMR to confirm the presence of the thioether (–S–), carbonyl (C=O), and dihydroxypropyl groups. DEPT, HSQC, and HMBC experiments resolve overlapping signals and assign quaternary carbons .
- HRMS : High-resolution mass spectrometry (negative ion mode) validates molecular formula (e.g., observed [M−H]⁻ at m/z 283.0437 vs. calculated 283.0426) .
- Crystallography :
- Use SHELXL for single-crystal X-ray refinement. Key parameters:
- Apply TWIN and BASF commands for twinned data.
- Refine hydrogen-bonding networks to resolve disorder in the dihydroxypropyl moiety .
Advanced Research Questions
Q. How can crystallographic data refinement challenges (e.g., twinning, disorder) be addressed for this compound?
Methodological Answer:
- Twinning : Use the TWIN command in SHELXL to model pseudo-merohedral twinning. Calculate the twin fraction (BASF parameter) iteratively until R-factor convergence .
- Disorder : Apply PART and SUMP restraints to split disordered atoms (e.g., the dihydroxypropyl group). Use ISOR constraints to limit unrealistic thermal motion .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen-bonding networks via Mercury’s visualization tools .
Q. What strategies are recommended for evaluating biological activity, such as antibacterial or antimycobacterial effects?
Methodological Answer:
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like Mycobacterium tuberculosis enzymes. Prioritize compounds with binding energies ≤ −9 kcal/mol .
- In Vitro Assays :
Q. How should researchers analyze contradictory data in synthesis or bioactivity studies?
Methodological Answer:
- Synthesis Discrepancies :
- Bioactivity Variability :
Q. What safety protocols are essential when handling this compound during synthesis?
Methodological Answer:
- Hazard Mitigation :
- Waste Disposal :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
